

Application Notes and Protocols for TYA-018 In Vivo Studies

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Compound of Interest

Compound Name: TYA-018
Cat. No.: B15574366

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Introduction

TYA-018 is a potent, orally active, and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Developed by Tenaya Therapeutics, **TYA-018** is a preclinical small molecule being investigated for its therapeutic potential in cardiovascular diseases, particularly dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[2][3][4] Its mechanism of action centers on the inhibition of HDAC6, a unique cytoplasmic enzyme that modulates cellular processes through interactions with non-histone substrates like tubulin.[5] Preclinical studies have demonstrated that **TYA-018** can confer cardioprotective effects by improving mitochondrial function, reducing fibrosis, and restoring gene expression associated with hypertrophy and energy metabolism.[2][3][4]

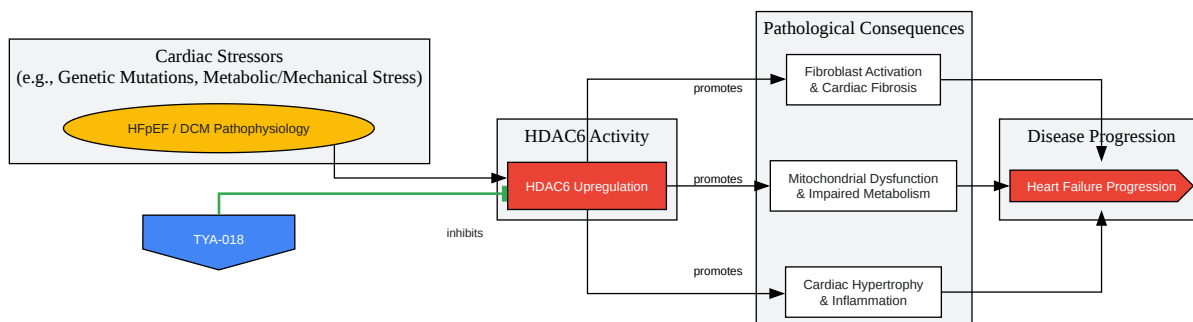
These application notes provide a summary of recommended dosages and detailed protocols for in vivo experiments based on published preclinical data.

Mechanism of Action

TYA-018's therapeutic effects are attributed to its selective inhibition of HDAC6. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and deacetylates non-histone proteins.[5] Its inhibition leads to several downstream effects that are beneficial in heart failure models:

- Enhanced Mitochondrial Function: **TYA-018** improves mitochondrial respiratory capacity and energetics in cardiomyocytes.[2][3] It increases the expression of genes associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1][6]
- Anti-fibrotic Effects: The compound has been shown to reduce cardiac fibroblast activation, a key process in the development of cardiac fibrosis.[3][5]
- Reduction of Cardiac Hypertrophy: Treatment with **TYA-018** leads to a reversal of left ventricular hypertrophy in mouse models of HFpEF.[3][7][8]
- Modulation of Gene Expression: **TYA-018** restores gene expression profiles related to hypertrophy, fibrosis, and mitochondrial energy production in diseased heart tissues.[2][4]

Below is a diagram illustrating the proposed signaling pathway of **TYA-018**.



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Figure 1: **TYA-018** Mechanism of Action Pathway

Quantitative Data Summary

The following tables summarize the dosages and outcomes of **TYA-018** from key preclinical in vivo studies.

Table 1: **TYA-018** Monotherapy Dosage in Mouse Models

Animal Model	Dosage	Administration Route	Duration	Key Outcomes	Reference
HFpEF (HFD + L-NAME induced)	15 mg/kg	Oral, once daily	9 weeks	Reduced LV hypertrophy, improved diastolic function.	[3]
HFpEF (HFD + mTAC induced)	15 mg/kg	Oral, once daily	6 weeks	Reversed LV remodeling and diastolic dysfunction, improved exercise capacity.	[4][7]
BAG3cKO (DCM model)	15 mg/kg	Oral gavage, daily	8 weeks	Protected against sarcomere damage, reduced Nppb expression, conferred cardioprotection.	[1]
Acute Dosing (HFpEF)	15 mg/kg	Single oral dose	6 hours	Corrected gene sets for fibrosis and inflammation; enriched mitochondrial function genes.	[3][4]

 Table 2: **TYA-018** Combination Therapy in HFpEF Mouse Model

Combination Agent	TYA-018 Dosage	Combination Agent Dosage	Administration Route	Duration	Key Outcomes	Reference
Empagliflozin (SGLT2i)	0.3 mg/kg (low dose)	0.5 mg/kg (low dose)	Oral, once daily	8 weeks	Additive benefits; continual improvements in LV remodeling and diastolic function.	[3]
Empagliflozin (SGLT2i)	15 mg/kg	10 mg/kg	Oral, once daily	9 weeks	Showed comparable or superior efficacy to empagliflozin in improving diastolic function.	[3]

Experimental Protocols

Protocol 1: Evaluation of TYA-018 in a Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Model

This protocol is based on studies using a dual-insult mouse model that recapitulates the metabolic and mechanical stress seen in human HFpEF.[4]

1. Animal Model Induction:

- Animals: C57BL/6J male mice.
- Induction: Mice are subjected to a high-fat diet (HFD) combined with either L-NAME (a nitric oxide synthase inhibitor) administration or moderate transverse aortic constriction (mTAC)

surgery to induce HFpEF phenotypes over a period of 16 weeks.[3][4]

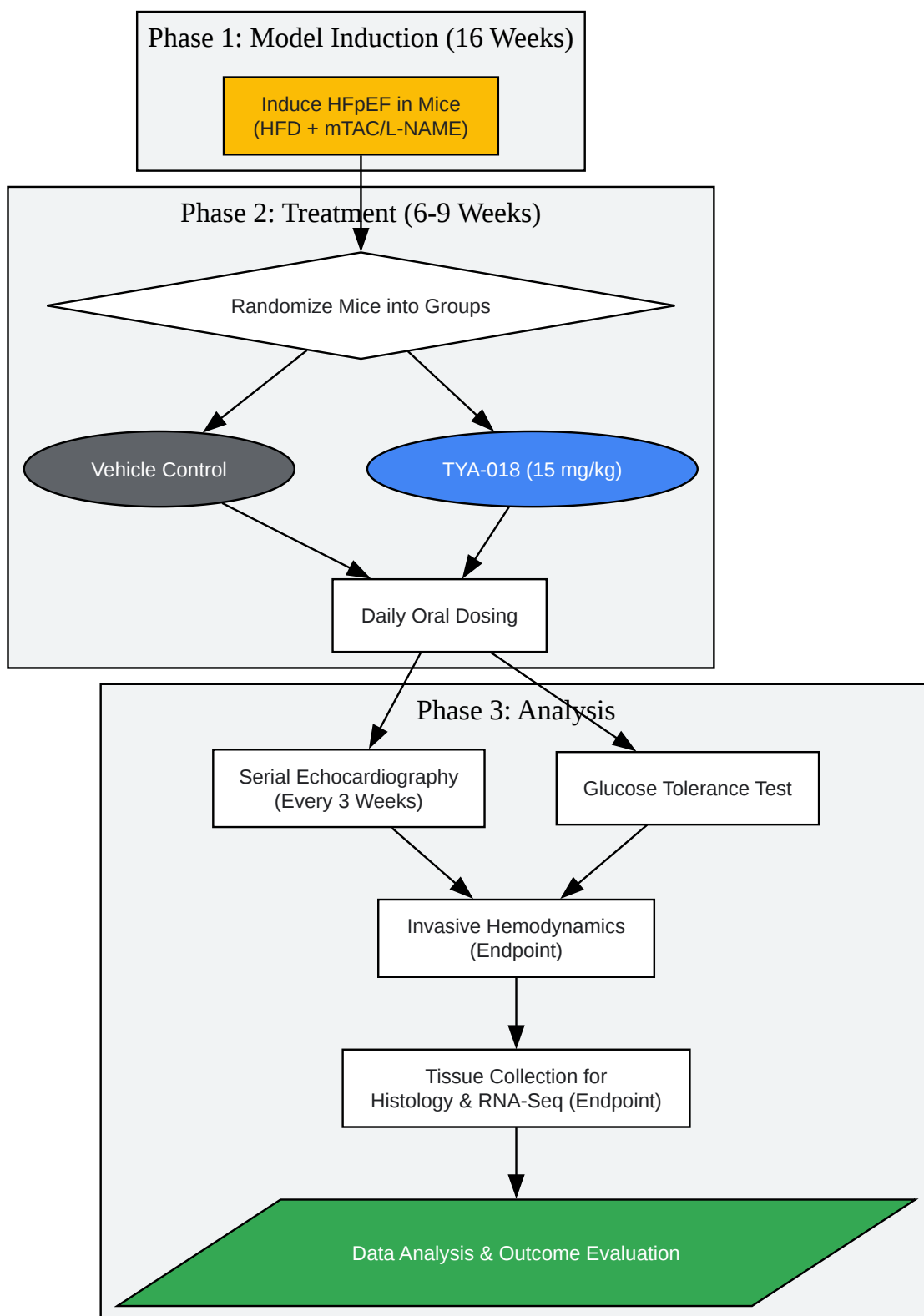
2. **TYA-018** Preparation and Administration:

- **Vehicle Formulation:** A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare fresh daily.
- **TYA-018 Solution:** Dissolve **TYA-018** in the vehicle to achieve the desired final concentration for a 15 mg/kg dosage.
- **Administration:** Once HFpEF is established (approx. 16 weeks), administer **TYA-018** (15 mg/kg) or vehicle control via oral gavage once daily for 6 to 9 weeks.[3][4]

3. Efficacy Assessment:

- **Echocardiography:** Perform serial echocardiograms (e.g., every 3 weeks) to measure cardiac function parameters such as ejection fraction (EF), left ventricular mass (LV mass), and diastolic function (E/e' ratio).[3][4]
- **Hemodynamic Analysis:** At the end of the treatment period, perform invasive hemodynamic measurements via intracardiac catheterization to assess end-diastolic pressure (EDP).[4]
- **Metabolic Assessment:** Conduct an intraperitoneal glucose tolerance test (GTT) to evaluate systemic metabolic effects.[4]
- **Histology and Gene Expression:** Harvest heart and lung tissues for histological analysis (e.g., fibrosis staining) and RNA sequencing to analyze gene expression changes.[3]

Below is a diagram illustrating the experimental workflow.



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Figure 2: In Vivo Experimental Workflow for **TYA-018**

Protocol 2: Preparation of TYA-018 for Oral Gavage

This protocol provides a method for solubilizing **TYA-018** for in vivo oral administration.^[1]

1. Materials:

- **TYA-018** powder
- DMSO (Dimethyl sulfoxide)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline solution (0.9% NaCl)

2. Stock Solution (Optional):

- Prepare a concentrated stock solution of **TYA-018** in DMSO (e.g., 25 mg/mL). This can be stored at -20°C for up to one month or -80°C for up to six months.^[1]

3. Working Solution Formulation (Example for 1 mL):

- This protocol yields a clear solution at a concentration of 2.5 mg/mL. Adjust volumes as needed for your target concentration and total volume.
- a. To 400 µL of PEG300, add 100 µL of a 25 mg/mL **TYA-018** DMSO stock solution. Mix thoroughly.
- b. Add 50 µL of Tween-80 to the mixture and mix until uniform.
- c. Add 450 µL of Saline to bring the total volume to 1 mL.
- d. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]

4. Important Considerations:

- It is highly recommended to prepare the final working solution fresh on the day of use.^[1]
- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1]
- Ensure the solution is clear and homogenous before administration to the animals.

Safety and Handling

TYA-018 is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses, when handling the compound. For research use only. **TYA-018** is not for human consumption.[1]

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